Ceramide 3

Vue d'ensemble

Description

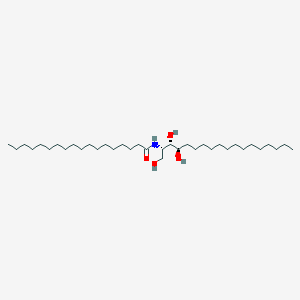

Ceramide 3 is a dihydroceramide compound where the ceramide N-acyl group is specified as octadecanoyl (stearoyl). This compound is a type of sphingolipid, which are essential components of cell membranes and play crucial roles in cellular processes such as signal transduction and cell recognition .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ceramide 3 typically involves the acylation of sphinganine with octadecanoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

On an industrial scale, the production of this compound may involve enzymatic methods using specific acyltransferases that catalyze the transfer of the octadecanoyl group to sphinganine. This method is advantageous due to its specificity and efficiency .

Analyse Des Réactions Chimiques

Types of Reactions

Ceramide 3 can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The amide bond can be reduced to form an amine.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent can be used.

Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reducing the amide bond.

Substitution: Tosyl chloride (TsCl) in the presence of a base like pyridine can be used for substitution reactions.

Major Products

Oxidation: Formation of N-(octadecanoyl)-4-ketosphinganine.

Reduction: Formation of N-(octadecanoyl)-4-aminosphinganine.

Substitution: Formation of various substituted derivatives depending on the substituent used.

Applications De Recherche Scientifique

Skin Hydration and Barrier Function

Overview:

Ceramide 3 plays a crucial role in maintaining skin hydration and barrier integrity. It is particularly effective in preventing transepidermal water loss (TEWL) and enhancing the skin's moisture-retaining capabilities.

Research Findings:

A study involving emulsions containing Ceramide 1 and this compound demonstrated significant improvements in skin hydration and reduced TEWL over a four-week period. The emulsion containing both ceramides resulted in a 21.9% increase in skin humidity compared to only 8.9% for the control group . The synergistic effect of these ceramides suggests their combined use can optimize skin barrier restoration.

Table 1: Effects of this compound on Skin Hydration

| Parameter | Control Emulsion | Emulsion with this compound |

|---|---|---|

| Initial TEWL (g/h/m²) | 5.1 ± 0.8 | 36.7 ± 4.7 |

| Final TEWL (g/h/m²) | 5.1 ± 0.8 | 36.7 ± 4.7 |

| Increase in Humidity (%) | 8.9 ± 0.9 | 21.9 ± 1.8 |

Treatment of Atopic Dermatitis

Overview:

this compound is frequently included in formulations aimed at treating atopic dermatitis and other dry skin conditions due to its ability to restore the lipid barrier.

Clinical Studies:

A meta-analysis of multiple studies showed that ceramide-containing preparations significantly improved dryness and barrier function in patients with atopic dermatitis . These findings highlight the efficacy of ceramides as a therapeutic agent for compromised skin conditions.

Hair Care Applications

Overview:

In addition to skincare, this compound is utilized in hair care products for its protective properties.

Mechanism:

Ceramides reinforce the hair cuticle, helping to restore moisture balance and protect against environmental damage . This results in improved hair texture, shine, and overall health.

Cosmetic Formulations

Usage Levels:

this compound can be incorporated into cosmetic formulations at concentrations ranging from 0.05% to 5% , depending on the desired effect .

Formulation Benefits:

- Moisturization: Enhances hydration levels.

- Barrier Function: Strengthens the skin's protective layer against irritants.

- Long-term Effects: Sustains moisture retention even after product application ceases, as shown in studies where hydration levels remained elevated for days post-treatment .

Safety and Regulatory Status

This compound has been extensively reviewed for safety in cosmetic applications, with no significant adverse effects reported when used as recommended . It is recognized by regulatory bodies as safe for use in personal care products.

Mécanisme D'action

The mechanism of action of Ceramide 3 involves its incorporation into cell membranes, where it influences membrane fluidity and signaling pathways. It interacts with various molecular targets, including enzymes involved in sphingolipid metabolism and receptors that mediate cellular responses .

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-(octadecanoyl)-sphing-4-enine-1-phosphocholine

- N-(octadecanoyl)-ethanolamine

- N-(octadecanoyl)-sphingosine-1-phosphocholine

Uniqueness

Ceramide 3 is unique due to its specific hydroxylation pattern, which imparts distinct biochemical properties compared to other similar compounds. This hydroxylation affects its interaction with enzymes and receptors, making it a valuable compound for studying sphingolipid metabolism and function .

Activité Biologique

Ceramide 3, a specific type of ceramide, plays a crucial role in skin biology and has significant implications for dermatological health. This article delves into its biological activity, focusing on its mechanisms of action, efficacy in skin barrier function, hydration, and its role in various skin conditions.

Overview of this compound

Ceramides are sphingolipids that are integral components of the stratum corneum, the outermost layer of the skin. They contribute to the skin's barrier function and are essential for maintaining hydration and overall skin health. This compound (also known as ceramide IIIB) is particularly noted for its ability to enhance skin moisture retention and improve barrier integrity.

- Skin Barrier Function : this compound is a key player in forming the lipid bilayers that constitute the skin barrier. It helps to prevent transepidermal water loss (TEWL) by creating a protective layer that retains moisture within the skin.

- Cell Signaling : Beyond structural roles, ceramides also act as bioactive molecules involved in cell signaling pathways. They can influence processes such as apoptosis (programmed cell death), differentiation, and inflammation. For example, studies have shown that ceramides can activate protein kinase C (PKC), which is involved in various cellular responses including cell growth and apoptosis .

- Hydration Regulation : this compound enhances the skin's hydration by improving water retention capabilities. Research indicates that formulations containing this compound significantly increase skin hydration levels compared to control formulations .

Efficacy Studies

Numerous studies have evaluated the efficacy of this compound in dermatological applications:

- Moisturizing Effects : A study involving 20 volunteers demonstrated that creams containing this compound resulted in a statistically significant increase in skin hydration over a period of seven days. The formulations were applied twice daily, with measurements taken at intervals .

- Barrier Repair : Another study examined the recovery of damaged skin pre-treated with sodium dodecyl sulfate (SDS). Areas treated with this compound formulations showed faster recovery in hydration levels compared to untreated areas .

Table 1: Summary of Efficacy Studies on this compound

| Study | Participants | Intervention | Outcome |

|---|---|---|---|

| Study A | 20 | This compound cream (0.5%) | Increased hydration after 7 days |

| Study B | 15 | SDS-induced damage + this compound | Faster recovery of hydration levels |

Case Studies

- Atopic Dermatitis : A meta-analysis reviewed multiple studies on moisturizers containing ceramides, including this compound, for treating atopic dermatitis. Results indicated that patients using ceramide-containing moisturizers had significantly improved SCORAD (SCORing Atopic Dermatitis) scores compared to those using other treatments .

- Psoriasis Management : In psoriasis patients, topical applications of ceramide-rich formulations have been shown to reduce scaling and improve overall skin texture by restoring barrier function and reducing inflammation.

Propriétés

IUPAC Name |

N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]octadecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H73NO4/c1-3-5-7-9-11-13-15-17-18-19-21-23-25-27-29-31-35(40)37-33(32-38)36(41)34(39)30-28-26-24-22-20-16-14-12-10-8-6-4-2/h33-34,36,38-39,41H,3-32H2,1-2H3,(H,37,40)/t33-,34+,36-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEZRNEGTKRQRFV-LFBNJJMOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C(CCCCCCCCCCCCCC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H]([C@@H](CCCCCCCCCCCCCC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H73NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80963881, DTXSID901335580 | |

| Record name | N-(1,3,4-Trihydroxyoctadecan-2-yl)octadecanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80963881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[(1S,2S,3R)-2,3-Dihydroxy-1-(hydroxymethyl)heptadecyl]octadecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901335580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

584.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34354-88-6, 475995-75-6 | |

| Record name | Ceramide 3 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34354-88-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(1,3,4-Trihydroxyoctadecan-2-yl)octadecanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80963881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[(1S,2S,3R)-2,3-Dihydroxy-1-(hydroxymethyl)heptadecyl]octadecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901335580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ceramide (Octadecanamide, N-[(1S,2S,3R)-2,3-dihydroxy-1-(hydroxymethyl)heptadecyl]) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.246.331 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does N-Stearoyl Phytosphingosine influence the structure and properties of cell membranes?

A1: Research using molecular dynamics simulations has shown that N-Stearoyl Phytosphingosine (and other ceramides) can significantly impact the physical properties of model cell membranes . These include:

Q2: What is the significance of the diverse fatty acid chain lengths found in phytoceramides, and how do they compare to N-Stearoyl Phytosphingosine in terms of their effects on the skin?

A2: Human skin ceramides naturally contain a mixture of fatty acids with varying chain lengths, with C24 being the most abundant . This diversity is believed to be crucial for the optimal functioning of the skin barrier. While N-Stearoyl Phytosphingosine (with its C18 fatty acid chain) has shown skin benefits, studies indicate that phytoceramides containing a broader range of fatty acid chain lengths (C16 to C26), mimicking the natural composition, exhibit superior efficacy in improving skin barrier function and hydration compared to N-Stearoyl Phytosphingosine alone .

Q3: How does the additional hydroxyl group in phytosphingosine, compared to sphingosine, contribute to the properties of N-Stearoyl Phytosphingosine in membranes?

A3: The distinctive hydroxyl group on the 4-ene position of phytosphingosine plays a critical role in the behavior of N-Stearoyl Phytosphingosine within membranes . This hydroxyl group enables:

Q4: What are the potential cosmetic applications of N-Stearoyl Phytosphingosine based on its observed effects on skin properties?

A4: N-Stearoyl Phytosphingosine has been explored for its potential in cosmetics, particularly in addressing dry skin conditions like atopic dermatitis . Its observed effects on skin include:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.